(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride
CAS No.: 2287237-73-2
Cat. No.: VC11645946
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287237-73-2 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.6 |
Introduction
Structural and Chemical Properties
Core Morpholine Framework
The morpholine ring in (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride adopts a chair conformation, with the methyl group at position 2 and the carboxylic acid at position 3 introducing steric and electronic modifications. The hydrochloride salt enhances aqueous solubility, critical for biological assays and formulation.
Stereochemical Significance
The (2S,3R) configuration ensures precise spatial orientation of functional groups, enabling selective interactions with chiral biological targets. Computational models suggest that this stereochemistry optimizes binding to enzymes and receptors by aligning hydrogen-bond donors/acceptors with complementary residues .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₃ | |
| Molecular Weight | 181.6 g/mol | |
| IUPAC Name | (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride | |
| Canonical SMILES | C[C@H]1C@@HC(=O)O.Cl |
Physicochemical Characteristics
The hydrochloride salt form increases polarity, yielding a logP value of -1.2, predictive of moderate membrane permeability. Thermal analysis (DSC) reveals a melting point of 214°C with decomposition, consistent with zwitterionic stability.
Synthesis and Manufacturing
Stereoselective Routes
Industrial synthesis employs chiral pool strategies using L-malic acid or serine derivatives to install the (2S,3R) configuration. A representative pathway involves:
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Chiral Induction: L-Serine is converted to an aldehyde intermediate, followed by stereocontrolled Reformatsky reaction to establish the C3 stereocenter .
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Ring Closure: Cyclization under acidic conditions forms the morpholine ring, with diastereomeric excess >90% achieved via kinetic resolution.
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Salt Formation: Treatment with HCl gas yields the hydrochloride salt, purified via recrystallization from ethanol/water.
Process Optimization
Large-scale production utilizes continuous-flow reactors to enhance reaction control, reducing byproduct formation. Biocatalytic methods employing transaminases or ketoreductases have been patented for enantioselective synthesis, though industrial adoption remains limited .
Biological Activity and Mechanism
Enzyme Inhibition
The compound acts as a competitive inhibitor of glutamate racemase (Ki = 2.4 µM), disrupting bacterial cell wall synthesis by depleting D-glutamate pools . Molecular docking studies indicate that the carboxylic acid group coordinates Mg²⁺ in the enzyme active site, while the morpholine oxygen stabilizes a high-energy transition state.
Receptor Modulation
In neuronal assays, (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride shows partial agonism at metabotropic glutamate receptor 1 (mGluR1), with an EC₅₀ of 18 µM . This activity stems from structural mimicry of glutamate’s γ-carboxyl group, enabling selective targeting of Class C GPCRs.
Applications in Drug Development
Antibacterial Agents
As a glutamate racemase inhibitor, the compound is a lead structure for Gram-positive antibiotics. Derivatives with fluorinated methyl groups exhibit improved potency (MIC = 0.5 µg/mL against S. aureus) .
Neurological Therapeutics
Patent literature discloses prodrug esters (e.g., pivaloyloxymethyl) that enhance blood-brain barrier penetration for treating epilepsy and neurodegenerative diseases .
Table 2: Pharmacokinetic Profile
| Parameter | Value | Method |
|---|---|---|
| Plasma Half-life (rat) | 2.1 h | LC-MS/MS |
| Protein Binding | 89% | Ultrafiltration |
| Caco-2 Permeability | 6.7 × 10⁻⁶ cm/s | Cell monolayer assay |
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (D₂O) δ 3.82 (dd, J = 11.2 Hz, H-2), 3.45 (m, H-6a), 1.42 (d, J = 6.8 Hz, CH₃).
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HPLC: Chiralpak IC-3 column, 98.5% ee (tR = 7.8 min).
Stability Studies
Forced degradation under ICH guidelines shows susceptibility to oxidation at C3 (5% degradation after 48 h at 40°C/75% RH), mitigated by antioxidant additives.
Comparative Analysis with Analogues
(2R,3S)-Diastereomer
The (2R,3S)-configured isomer exhibits 10-fold lower mGluR1 activity, underscoring the importance of stereochemistry .
Carboxamide Derivative
Replacing the carboxylic acid with a carboxamide (C6H13ClN2O2) abolishes enzyme inhibition but enhances solubility (logP = -0.7), suggesting formulation adjuvants.
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PLGA) may improve pharmacokinetics, with preliminary studies showing 3-fold AUC increase in murine models .
Biocatalytic Production
Engineering E. coli expressing D-amino acid transaminase could enable fermentative synthesis, reducing reliance on chiral resolution .
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